![molecular formula C26H26N4O7S3 B2852002 (Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-41-3](/img/structure/B2852002.png)
(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C26H26N4O7S3 and its molecular weight is 602.7. The purity is usually 95%.
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Biological Activity
(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is C22H22N4O4S2, indicating a significant molecular complexity that may contribute to its biological effects. The presence of sulfonamide and thiazole moieties is noteworthy, as these functional groups are often associated with diverse biological activities.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate inflammation and cancer cell proliferation.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of related compounds. For instance, compounds containing sulfonamide and thiazole groups have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study demonstrated that derivatives with similar structures exhibited up to 50% inhibition of COX-1 and COX-2 at specific concentrations .
Anticancer Activity
Research indicates that compounds with thiazole rings can exhibit anticancer properties. For example, derivatives similar to this compound were tested against various cancer cell lines, showing IC50 values in the low micromolar range. These results suggest a potential for further development as anticancer agents .
Case Study 1: Inhibition of Inflammatory Mediators
In a controlled study, a related compound was administered to animal models exhibiting acute inflammation. The results indicated a significant reduction in paw edema, with a suppression rate of approximately 46% compared to the control group. Histopathological analysis revealed minimal tissue damage, suggesting a favorable safety profile .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer activity of thiazole-containing compounds. The results showed that these compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. The most effective compounds demonstrated IC50 values below 10 µM, indicating strong cytotoxicity against cancer cells while sparing normal cells .
Research Findings Summary
Biological Activity | Mechanism | Findings |
---|---|---|
Anti-inflammatory | COX inhibition | Up to 50% inhibition in vitro |
Anticancer | Induction of apoptosis | IC50 < 10 µM in cancer cell lines |
Safety Profile | Minimal toxicity | No significant histopathological changes |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. The presence of the thiazole moiety in this compound enhances its potential effectiveness against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that (Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate could be explored as a novel antimicrobial agent.
Anticancer Properties
The structural features of this compound may also contribute to anticancer activity. Thiazole derivatives have been documented to induce apoptosis in cancer cells and inhibit tumor growth. Investigations into the specific mechanisms by which this compound interacts with cancer cell lines could provide insights into its efficacy as an anticancer drug.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways presents another avenue for research. Enzyme inhibitors are crucial in drug development for conditions such as hypertension and diabetes. The sulfamoyl group is known to interact with various enzymes, potentially leading to the development of new therapeutic agents targeting these diseases.
Antimicrobial Efficacy Study
In a recent study, a series of sulfamoyl-containing compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating significant antimicrobial potential.
Anticancer Activity Assessment
Another investigation focused on the anticancer properties of thiazole derivatives, revealing that these compounds could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of further exploring the specific pathways affected by this compound.
Properties
IUPAC Name |
methyl 2-[2-[4-[benzyl(ethyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O7S3/c1-3-29(16-18-7-5-4-6-8-18)40(35,36)20-11-9-19(10-12-20)25(32)28-26-30(17-24(31)37-2)22-14-13-21(39(27,33)34)15-23(22)38-26/h4-15H,3,16-17H2,1-2H3,(H2,27,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACFFLRAPDKTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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